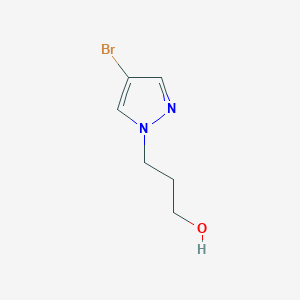![molecular formula C8H7BrN2 B1286194 3-Bromo-7-methylimidazo[1,2-A]pyridine CAS No. 56051-32-2](/img/structure/B1286194.png)
3-Bromo-7-methylimidazo[1,2-A]pyridine
Vue d'ensemble
Description
3-Bromo-7-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics. The presence of both nitrogen and bromine atoms in the structure makes it a valuable scaffold for various chemical reactions and biological activities .
Mécanisme D'action
Target of Action
3-Bromo-7-methylimidazo[1,2-A]pyridine is a derivative of the imidazo[1,2-a]pyridine class of compounds . Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues, in general, are known to interact with their targets in a way that inhibits the growth of the tuberculosis bacteria .
Biochemical Pathways
Given its potential role as an antituberculosis agent, it can be inferred that it likely interferes with the biochemical pathways essential for the survival and replication of the tuberculosis bacteria .
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Given its potential antituberculosis activity, it can be inferred that it likely results in the inhibition of the growth of the tuberculosis bacteria .
Action Environment
For instance, this compound is recommended to be stored in an inert atmosphere at 2-8°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methylimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by bromination. One common method includes the use of 2-aminopyridine, methylglyoxal, and bromine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions followed by bromination. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for pharmaceutical and chemical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-7-methylimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
3-Bromo-7-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Comparaison Avec Des Composés Similaires
- 2-Bromo-7-methylimidazo[1,2-A]pyridine
- 3-Chloro-7-methylimidazo[1,2-A]pyridine
- 3-Bromo-6-methylimidazo[1,2-A]pyridine
Comparison: 3-Bromo-7-methylimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
3-bromo-7-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFVKNYEPJOABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587530 | |
| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56051-32-2 | |
| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)


![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B1286119.png)






![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B1286148.png)



